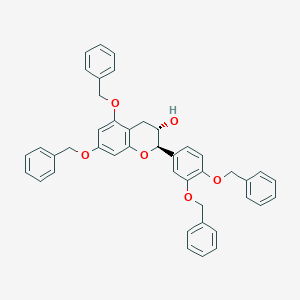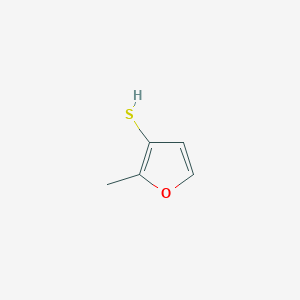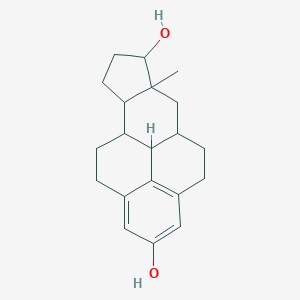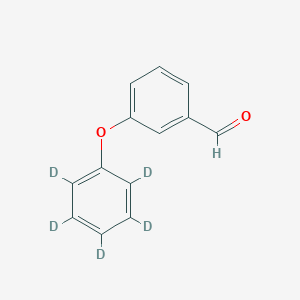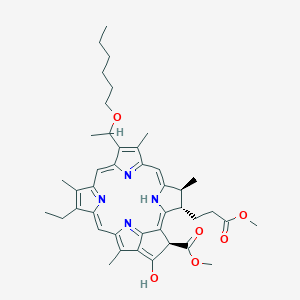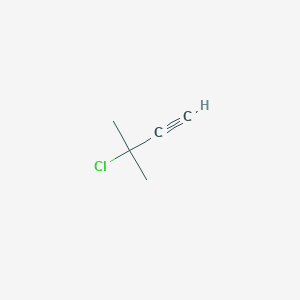
3-Chloro-3-methyl-1-butyne
Vue d'ensemble
Description
3-Chloro-3-methyl-1-butyne is a propargyl chloride used to alkylate methanol, ethanol, ammonia, and amines to the corresponding propargylic ether and amines . It has a molecular weight of 102.56 and a linear formula of ClC(CH3)2C≡CH .
Synthesis Analysis
3-Chloro-3-methyl-1-butyne can be synthesized from 3-Methyl butynol . In one method, the reaction vessel is cooled down to 10°C, and then hydrochloric acid, zinc chloride, and polyethylene glycol 600 are added in succession. When the reactor temperature drops to 0°C, 3-hydroxy-3-methylbutyne and sulfuric acid are added dropwise to the reaction vessel .Molecular Structure Analysis
The molecular structure of 3-Chloro-3-methyl-1-butyne can be represented by the SMILES string CC©(Cl)C#C . The InChI key is QSILYWCNPOLKPN-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-3-methyl-1-butyne has been used in the preparation of a series of benzo[b]pyrano[2,3-i]xanthen-6-ones and benzo[b]pyrano[3,2-h]xanthen-7-ones .Physical And Chemical Properties Analysis
3-Chloro-3-methyl-1-butyne is a liquid at room temperature with a density of 0.913 g/mL at 25 °C . It has a boiling point of 73-75 °C and a melting point of -61 °C . The refractive index n20/D is 1.418 .Applications De Recherche Scientifique
Preparation of Hydroxy Compounds
This compound has also been used to synthesize 6-hydroxy-3,3-dimethyl-3H,7H-benzo [ a ]pyrano [3,2- h ]xanthen-7-one . This is a type of hydroxy compound, which are often used in the pharmaceutical industry due to their various biological activities.
Alkylation of Alcohols and Amines
3-Chloro-3-methyl-1-butyne is a propargyl chloride used to alkylate methanol, ethanol, ammonia and amines to the corresponding propargylic ether and amines . Alkylation is a fundamental process in organic chemistry, and these products have a wide range of applications in different fields.
Synthesis of Benzofuro Compounds
Alkylation of 2-hydroxydibenzofuran with 3-chloro-3-methyl-1-butyne, followed by Claisen rearrangement, gave access to 3,3-dimethyl-3Hbenzofuro3,2-f-benzopyran . Benzofuro compounds are important in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
Target of Action
3-Chloro-3-methyl-1-butyne is a propargyl chloride . It is primarily used to alkylate methanol, ethanol, ammonia, and amines to the corresponding propargylic ether and amines . Therefore, its primary targets are these molecules.
Mode of Action
The compound interacts with its targets (methanol, ethanol, ammonia, and amines) through alkylation . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The result of this interaction is the formation of propargylic ethers and amines .
Biochemical Pathways
It has been used in the preparation of a series of benzo[b]pyrano[2,3-i]xanthen-6-ones and benzo[b]pyrano[3,2-h]xanthen-7-ones . These compounds are related to psorospermine and benzo[b]acronycine .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . It has a boiling point of 73-75 °C and a density of 0.913 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
It is known to cause eye irritation, skin irritation, and respiratory tract irritation . It is also harmful if swallowed, inhaled, or absorbed through the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-3-methyl-1-butyne. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature can affect its stability. Furthermore, it is slightly soluble in chloroform and hexane , indicating that the presence of these solvents can influence its action and efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-3-methylbut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSILYWCNPOLKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061488 | |
| Record name | 1-Butyne, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-methyl-1-butyne | |
CAS RN |
1111-97-3 | |
| Record name | 3-Chloro-3-methyl-1-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyne, 3-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-3-methyl-1-butyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butyne, 3-chloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butyne, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-3-methylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







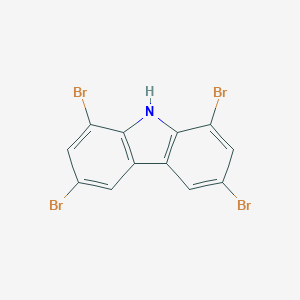

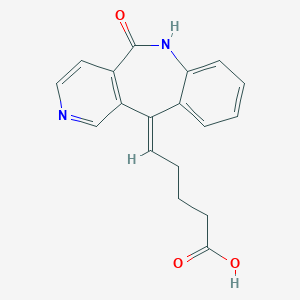
![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)
